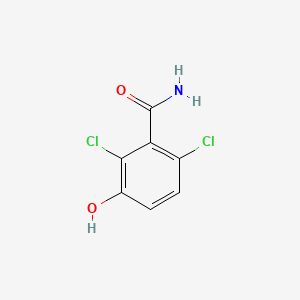

2,6-Dicloro-3-hidroxibenzamida

Descripción general

Descripción

2,6-Dichloro-3-hydroxybenzamide is a chemical compound that is structurally related to 2,6-difluorobenzamide and 2-hydroxybenzamide. While the provided papers do not directly discuss 2,6-Dichloro-3-hydroxybenzamide, they offer insights into similar compounds that can help infer certain aspects of its chemistry. The first paper discusses the synthesis of 2,6-difluorobenzamide, which shares the benzamide core with 2,6-Dichloro-3-hydroxybenzamide but has fluorine atoms instead of chlorine atoms and lacks the hydroxy group . The second paper investigates the complexation behavior of 2-hydroxybenzamide with various metal ions . This information can be useful in understanding the potential reactivity and coordination chemistry of 2,6-Dichloro-3-hydroxybenzamide due to the presence of the hydroxy group.

Synthesis Analysis

The synthesis of related compounds such as 2,6-difluorobenzamide involves the fluorination of 2,6-dichlorobenzonitrile followed by hydrolysis with hydrogen peroxide . This suggests that a similar approach could potentially be applied to synthesize 2,6-Dichloro-3-hydroxybenzamide, starting from a dichlorinated precursor and introducing the hydroxy group through controlled hydrolysis. The high yield and good quality of the product mentioned in the paper indicate that this method could be efficient and environmentally friendly .

Molecular Structure Analysis

Although the exact molecular structure of 2,6-Dichloro-3-hydroxybenzamide is not discussed, the structure of 2,6-difluorobenzamide was characterized using IR spectrometry and 1H NMR spectrometry . These techniques could also be applied to determine the molecular structure of 2,6-Dichloro-3-hydroxybenzamide. The presence of the hydroxy group is likely to influence the hydrogen bonding and overall molecular conformation compared to its difluorinated analog.

Chemical Reactions Analysis

The complexation equilibria of 2-hydroxybenzamide with various metal ions have been studied, which provides insights into the potential chemical reactivity of 2,6-Dichloro-3-hydroxybenzamide . The hydroxy group in the ortho position to the amide functionality can participate in chelation with metal ions, forming various complexes. This suggests that 2,6-Dichloro-3-hydroxybenzamide could also form complexes with metal ions, potentially leading to a range of coordination compounds with diverse properties.

Physical and Chemical Properties Analysis

The physical properties such as melting point and solubility of 2,6-Dichloro-3-hydroxybenzamide can be inferred to some extent from the related compound 2,6-difluorobenzamide, which has a melting point of 145.4–145.6 °C . The introduction of the hydroxy group and the presence of chlorine atoms are likely to affect these properties, possibly leading to differences in melting point, solubility, and stability. The chemical properties, such as acidity or basicity of the amide and hydroxy groups, will influence the compound's behavior in different environments and its reactivity towards other chemicals.

Aplicaciones Científicas De Investigación

Aplicaciones Antimicrobianas y Antifúngicas

2,6-Dicloro-3-hidroxibenzamida: se ha identificado como un posible agente antimicrobiano y antifúngico. Su estructura le permite interactuar con las paredes celulares microbianas, interrumpiendo su integridad y provocando la muerte celular. Este compuesto podría ser particularmente útil en el tratamiento de infecciones causadas por bacterias y hongos resistentes a los antibióticos tradicionales .

Actividad Anticancerígena

Las investigaciones han indicado que los derivados de This compound pueden exhibir propiedades anticancerígenas. Al interferir con la replicación de las células cancerosas, este compuesto podría utilizarse para detener la progresión de ciertos tipos de cáncer, convirtiéndolo en un activo valioso en la investigación oncológica .

Efectos Antiinflamatorios y Analgésicos

La capacidad del compuesto para modular las vías inflamatorias sugiere su uso como antiinflamatorio y analgésico. Podría desarrollarse como un tratamiento para enfermedades inflamatorias crónicas, como la artritis, al reducir la inflamación y el dolor asociado .

Investigación Cardiovascular

En la investigación cardiovascular, This compound podría utilizarse para estudiar la hipertensión y otras afecciones relacionadas con el corazón. Su potencial para afectar el flujo sanguíneo y la presión puede proporcionar información sobre el desarrollo de nuevos fármacos cardiovasculares .

Estudios de Neuroprotección

Este compuesto también puede servir como agente neuroprotector. Sus propiedades podrían proteger las células nerviosas del daño, lo cual es crucial en enfermedades como el Alzheimer y el Parkinson. La investigación en esta área podría conducir a avances en el tratamiento de los trastornos neurodegenerativos .

Investigación Química Agrícola

En el campo de la agricultura, This compound podría utilizarse para desarrollar nuevos pesticidas o herbicidas. Su estructura química podría ser eficaz para controlar plagas y malezas, mejorando así los rendimientos de los cultivos y la seguridad alimentaria .

Mecanismo De Acción

Target of Action

Similar compounds have been used as fungicides for the control of a range of oomycete diseases .

Mode of Action

It’s likely that the compound interacts with its targets in a manner similar to other benzonitrile herbicides .

Biochemical Pathways

Research on similar compounds suggests that they may be transformed via the nitrile hydratase–amidase pathway in certain microorganisms .

Result of Action

Similar compounds have been shown to control various oomycete diseases .

Action Environment

Similar compounds have been shown to be persistent and have high leachability, indicating that they may remain active in the environment for extended periods .

Propiedades

IUPAC Name |

2,6-dichloro-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSKGUMNEYMMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945494 | |

| Record name | 2,6-Dichloro-3-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22818-74-2 | |

| Record name | Benzamide, 2,6-dichloro-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022818742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-3-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

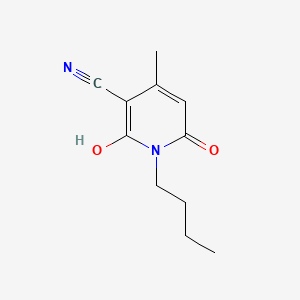

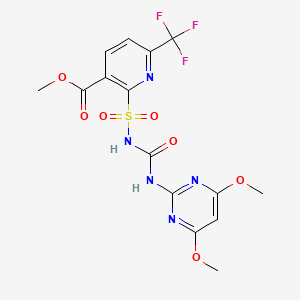

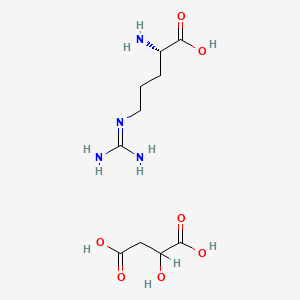

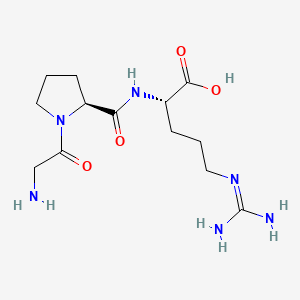

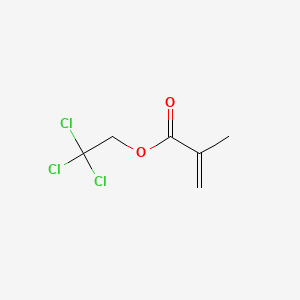

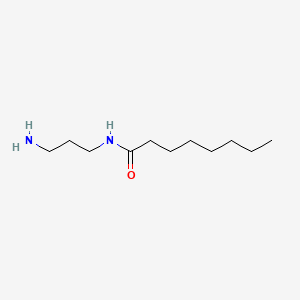

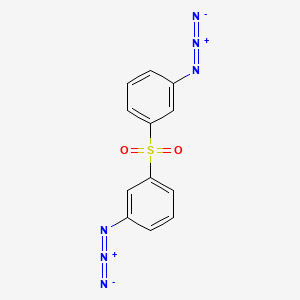

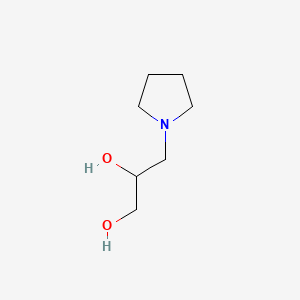

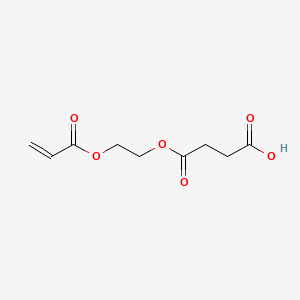

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.